molecular formula C11H9NO3S2 B2936031 Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate CAS No. 545351-07-3

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate

Cat. No. B2936031
CAS RN: 545351-07-3
M. Wt: 267.32
InChI Key: KDIUXLDOFBPLPL-UHFFFAOYSA-N
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Description

“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” can be synthesized through various methods. One such method involves the reaction of methyl 3-aminothiophene-2-carboxylate with hydrazonoyl chlorides in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C8H6O2S2/c1-10-8(9)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3 .


Chemical Reactions Analysis

“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is involved in various chemical reactions. For instance, it is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Physical And Chemical Properties Analysis

“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 198.27 . The compound’s IUPAC name is methyl thieno [3,2-b]thiophene-2-carboxylate .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It’s particularly useful in the construction of complex molecules due to its reactive thiophene ring, which can undergo various transformations. For example, it can be used to synthesize thienopyrimidinone analogs, which are important in medicinal chemistry .

Pharmaceutical Products

In the pharmaceutical industry, it’s an intermediate for several drugs. It has applications in the synthesis of anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

Material Science

Thiophene derivatives like Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate are used in material science due to their conductive properties. They are integral in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

The compound finds application as a corrosion inhibitor in industrial chemistry. Its thiophene moiety can form protective layers on metals, preventing oxidative damage and prolonging the life of metal components .

Agrochemicals

It’s a key starting material in the production of agrochemicals, providing herbicidal protection. Compounds derived from it, such as thiafulone or sulfonylurea herbicides, are significant for crop protection .

Dyes and Pigments

Due to its structural properties, this compound is used in the synthesis of dyes and pigments. The thiophene ring system can impart stability and color properties that are desirable in various dye applications .

Pesticides

It also plays a role in the formulation of pesticides. The compound’s derivatives can be designed to target specific pests, providing an effective means of pest control in agriculture .

Biologically Active Compounds

Lastly, thiophene-based analogs, including this compound, are studied for their biological activities. They exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Safety and Hazards

“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

“Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate” is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Therefore, future research and development in these areas could potentially expand its applications.

Mechanism of Action

properties

IUPAC Name

methyl 3-(thiophene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIUXLDOFBPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-(2-thienylcarbonylamino)thiophene-2-carboxylate

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